5-Aminodihydropyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

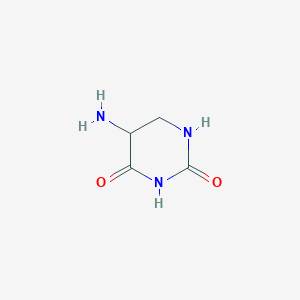

5-Aminodihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminodihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of urea with β-ketoesters or β-diketones under acidic or basic conditions. One common method is the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-ketoester in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Aminodihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Applications De Recherche Scientifique

While "5-Aminodihydropyrimidine-2,4(1H,3H)-dione" is not directly discussed in the provided search results, the search results do provide information on related compounds and their applications, which can provide insight.

Quinazoline-2,4(1H,3H)-dione derivatives: These compounds have demonstrated a range of biological activities .

- NHE-1 Inhibition: Guanidine derivatives of quinazoline-2,4(1H,3H)-dione have shown inhibitory activity against NHE-1 (Na+/H+ exchanger isoform 1) . One derivative, compound 3a , also exhibited antiplatelet and intraocular-pressure-reducing activity .

- Anti-inflammatory Effects: Compound 4a , a quinazoline derivative, can inhibit nitric oxide (NO) synthesis and interleukin-6 (IL-6) secretion in murine macrophages without causing immunotoxicity . It has also shown effectiveness in alleviating neutrophil infiltration, edema, and tissue lesions in a model of LPS-induced acute lung injury .

Pyrido[2,3-d]pyrimidine-2,4-dione derivatives: These compounds have been investigated for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K) .

- eEF-2K Inhibition: A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and screened for their ability to inhibit eEF-2K . Compounds 6 and 9 were identified as the most promising molecules in this series . Compound 6 also significantly reduced eEF-2K activity in MDA-MB-231 breast cancer cells .

Aryl-substituted 2-aminopyridine derivatives: Research has explored the synthesis of these derivatives as potential anti-Alzheimer's agents .

- Cholinesterase Inhibition: A novel synthetic strategy was used to generate 2-aminopyridine derivatives, which were then screened for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The most potent derivative, 3m , displayed inhibitory activity against both AChE and BChE .

Other Dihydropyrimidine Derivatives:

- Water Remediation: Citric acid cross-linked water hyacinth root powder has been used for arsenic removal from water .

- Building Blocks: 5-((4-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione can serve as a building block for synthesizing more complex molecules.

- Supramolecular Assemblies: Dihydropyrimidine-2,4-(1H,3H)-dione derivatives can be used to create crown-containing hydrogen-bonded supramolecular assemblies .

- Synthesis of Heterocyclic Compounds: Dihydropyrimidine derivatives can be synthesized into novel heterocyclic dihydropyrimidine-2,4,5(3H)-triones and tetrahydro-2-thioxopyrimidine-4,5-diones .

Mécanisme D'action

The mechanism of action of 5-Aminodihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interfere with nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Aminopyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the dihydro component.

6-Aminodihydropyrimidine-2,4(1H,3H)-dione: Similar structure with an amino group at a different position.

5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione: Contains a hydroxyl group instead of an amino group.

Uniqueness

5-Aminodihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

5-Aminodihydropyrimidine-2,4(1H,3H)-dione, a compound belonging to the pyrimidine class, has garnered attention for its diverse biological activities. Research indicates that this compound exhibits significant antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure. The presence of amino and carbonyl groups plays a crucial role in its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound derivatives against various bacterial strains. For instance:

- Study on Antimicrobial Potency : A study evaluated several derivatives against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that certain derivatives exhibited broad-spectrum activity against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Compound A | Moderate | Strong |

| Compound B | Strong | Moderate |

- Mechanism of Action : The antimicrobial action is believed to be due to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

- Cytotoxicity Assays : In a study involving multiple cancer cell lines (e.g., MCF-7, HepG2), derivatives showed significant cytotoxic effects with IC50 values ranging from 5.69 to 9.36 µM . This suggests promising therapeutic potential in breast cancer treatment.

| Cell Line | IC50 Value (µM) | Compound Tested |

|---|---|---|

| MCF-7 | 5.69 | Compound X |

| HepG2 | 8.84 | Compound Y |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented:

- Cytokine Inhibition Studies : Research indicated that certain derivatives significantly inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs) .

Case Studies

- Antimicrobial Study : A study synthesized several metal complexes of 5-Aminodihydropyrimidine derivatives and tested their antimicrobial activities against Bacillus subtilis, Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa. The metal complexes exhibited higher potency than the parent ligand .

- Cytotoxicity in Cancer Cells : A series of pyrimidine derivatives were tested against various cancer cell lines, revealing that structural modifications significantly influenced their cytotoxicity profiles .

Propriétés

IUPAC Name |

5-amino-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c5-2-1-6-4(9)7-3(2)8/h2H,1,5H2,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECZRUUWLHHAPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20330932 | |

| Record name | 5-amino-1,3-diazinane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17017-92-4 | |

| Record name | 5-amino-1,3-diazinane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.